molecular formula C10H15NO2 B12116592 2-Azaspiro[4.6]undecane-1,3-dione

2-Azaspiro[4.6]undecane-1,3-dione

Cat. No.: B12116592
M. Wt: 181.23 g/mol
InChI Key: XPNGXCFGKBUDAD-UHFFFAOYSA-N
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Description

2-Azaspiro[4.6]undecane-1,3-dione is a bicyclic compound featuring a nitrogen atom at position 2 of a spiro-fused ring system (one six-membered and one seven-membered ring). For example, 2-azaspiro[4.6]undecane-4-carboxylic acid hydrochloride (CAS 1341119-40-1) shares the same core spiro structure but includes a carboxylic acid substituent .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-azaspiro[4.6]undecane-1,3-dione

InChI

InChI=1S/C10H15NO2/c12-8-7-10(9(13)11-8)5-3-1-2-4-6-10/h1-7H2,(H,11,12,13)

InChI Key

XPNGXCFGKBUDAD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

The most extensively documented method for synthesizing 2-Azaspiro[4.6]undecane-1,3-dione derivatives involves cobalt-catalyzed oxidative C(sp³)-H/N-H carbonylation of aliphatic amides. This one-pot reaction utilizes a catalytic system comprising cobalt(II) acetylacetonate (Co(acac)₂), ammonium acetate (NH₄OAc), and silver carbonate (Ag₂CO₃) under carbon monoxide (CO) atmosphere. Key parameters include:

  • Solvent : Chlorobenzene (PhCl) at 120°C

  • Reaction Time : 24 hours

  • Catalyst Loading : 15 mol% Co(acac)₂

  • Oxidant : 2.5 equivalents of Ag₂CO₃

A representative synthesis of 2-(Quinolin-8-yl)-2-azaspiro[4.6]undecane-1,3-dione (a derivative) achieved a 68% isolated yield under these conditions.

Table 1: Standard Reaction Components and Their Roles

ComponentQuantityRole
Aliphatic amide0.3 mmolSubstrate
Co(acac)₂0.045 mmolCatalyst
NH₄OAc0.30 mmolAdditive (promotes C–H activation)
Ag₂CO₃0.75 mmolOxidant
CO1 atmCarbonyl source

Catalytic System and Mechanistic Insights

The cobalt catalyst operates via a proposed radical-involved pathway. X-ray absorption spectroscopy (XAS) studies confirm the formation of a Co(I) intermediate during the reaction, which facilitates C–H bond activation. The quinoline directing group in derivatives enhances regioselectivity by coordinating to the cobalt center, though its necessity for the parent compound remains under investigation.

Critical steps in the mechanism include:

  • C–H Activation : Co(II) is reduced to Co(I), abstracting a hydrogen atom from the aliphatic amide.

  • CO Insertion : Carbon monoxide inserts into the Co–C bond, forming a metallocycle intermediate.

  • Oxidation and Cyclization : Ag₂CO₃ oxidizes Co(I) back to Co(II), enabling intramolecular cyclization to form the spirodione.

Optimization Studies

Yield improvements correlate with:

  • Additive Screening : NH₄OAc outperforms other ammonium salts (e.g., NH₄Cl) by stabilizing reactive intermediates.

  • Solvent Effects : Polar aprotic solvents like chlorobenzene enhance CO solubility and catalyst stability.

  • Temperature Control : Reactions below 100°C show incomplete conversion, while temperatures above 130°C promote decomposition.

Scale-Up and Industrial Considerations

Kilogram-Scale Synthesis

A scaled-up procedure (1.0 mmol substrate) demonstrated feasibility for industrial applications, achieving a 78% yield with minor modifications:

  • Solvent Volume : Increased to 3.0 mL PhCl per mmol of substrate.

  • Ag₂CO₃ Loading : Maintained at 2.5 equivalents to ensure complete oxidation.

  • Purification : Flash chromatography with petroleum ether/ethyl ether (1:2) provided >95% purity.

Table 2: Lab-Scale vs. Industrial-Scale Parameters

ParameterLab-Scale (0.3 mmol)Industrial-Scale (1.0 mmol)
Co(acac)₂11.6 mg38.5 mg
NH₄OAc23.1 mg77.1 mg
PhCl Volume1.0 mL3.0 mL
Isolated Yield68%78%

Alternative Synthetic Routes

Limitations of Classical Methods

While earlier routes involving diamines and anhydrides are cited in non-peer-reviewed sources, these methods lack mechanistic validation and suffer from:

  • Low regiocontrol in spirocycle formation.

  • Laborious protection/deprotection steps.

  • Yields below 50% for unsubstituted variants.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.6]undecane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of azaspiro compounds exhibit significant anticancer activities. For instance, studies have shown that compounds related to 2-Azaspiro[4.6]undecane-1,3-dione can inhibit cell migration and invasion in prostate cancer cells (PC3) by modulating pathways such as JAK2/STAT3. This modulation leads to the activation of pro-apoptotic proteins and a decrease in angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6) .

Antimicrobial Activity

2-Azaspiro[4.6]undecane-1,3-dione has also been explored for its antimicrobial properties. Its unique structure allows it to interact with biological targets effectively, leading to potential applications in developing new antimicrobial agents .

Pain Management

Certain derivatives of azaspiro compounds have been evaluated for analgesic properties. For example, a study demonstrated that specific azaspiro derivatives could significantly reduce pain responses in animal models, suggesting their potential as therapeutic agents for pain management .

Industrial Applications

In addition to biological applications, 2-Azaspiro[4.6]undecane-1,3-dione is utilized in materials science:

  • As a Building Block: It serves as a precursor for synthesizing complex organic molecules used in various industrial applications.
  • Development of New Materials: The compound's unique chemical properties enable the creation of materials with specific functionalities for electronic or structural applications .

Case Study 1: Anticancer Mechanism

A study focusing on the effects of azaspiro derivatives on prostate cancer cells revealed that these compounds could inhibit migration and invasion by affecting the phosphorylation levels of Focal Adhesion Kinase (FAK) and Src proteins, which are crucial in cancer metastasis. This finding underscores the potential of 2-Azaspiro[4.6]undecane-1,3-dione in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial activity of azaspiro compounds found that specific derivatives exhibited significant inhibition against various bacterial strains. This highlights the compound's potential as an alternative treatment option in combating antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.6]undecane-1,3-dione involves its interaction with molecular targets through its nitrogen atom and spiro structure. These interactions can influence various biochemical pathways, making the compound useful in drug development and other applications. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Spiro Ring Systems with Varied Sizes and Heteroatoms

  • 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione (CAS 4705-51-5) : Features a smaller spiro system (5.5 rings) and an additional oxygen atom, reducing ring strain compared to the 4.6 system .
  • 2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane (CAS 63377-23-1) : Incorporates a chlorophenyl group and an ethyl substituent, enhancing lipophilicity (LogP = 3.86) .

Table 1: Structural and Physicochemical Properties

Compound Name Spiro System Heteroatoms Molecular Formula ClogP (or LogP) Key Substituents
2-Azaspiro[4.6]undecane-1,3-dione 4.6 1 N, 2 O C₁₀H₁₃NO₂ Data pending 1,3-dione
3-Oxa-1-azaspiro[4.6]undecane-2,4-dione 4.6 1 N, 2 O C₉H₁₁NO₃ Data pending 2,4-dione, 3-oxa
3-Oxa-9-azaspiro[5.5]undecane-2,4-dione 5.5 1 N, 2 O C₉H₁₃NO₃ Data pending 2,4-dione, 3-oxa

Anticonvulsant Activity

Compounds with spirocyclic dione moieties, such as 3-spirocycloalkyl-pyrrolidine-2,5-dione derivatives, were tested for anticonvulsant effects. Notably, aromatic substituents at position 3 of pyrrolidine-2,5-dione showed ED₅₀ values of 29–48 mg/kg in the maximal electroshock (MES) test, while spirocycloalkyl analogs were inactive . This highlights the critical role of substituent type over spiro ring size in modulating activity.

Anthelmintic Activity

Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted analogs) demonstrated improved lipophilicity (ClogP increased by 1.5–2.0 units compared to piperazine) and significant growth inhibition against Enterobius vermicularis and Fasciola hepatica .

Sigma Receptor Affinity

Replacement of benzoxazolone with indolin-2,3-dione in sigma receptor ligands shifted selectivity from σ₁ to σ₂ receptors (Kiσ₂ = 42 nM, selectivity ratio >72), emphasizing how the position of dione groups influences receptor interaction .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Azaspiro[4.6]undecane-1,3-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Cu(II)-catalyzed cyclization of alkene-tethered amides. For example, homogeneous Cu(II) catalysts enable oxidative cyclization under mild conditions (e.g., 80°C, 12 hours), producing the spirocyclic structure with high regioselectivity. Key parameters include solvent choice (e.g., chloroform) and catalyst loading (5–10 mol%), which optimize reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity . Alternative methods involve intramolecular cyclizations of substituted amides, but these may require harsher conditions (e.g., high-pressure hydrogenation) .

Q. How do the steric and electronic properties of the spirocyclic framework influence reactivity in functionalization reactions?

  • Methodological Answer : The spirocyclic structure introduces significant steric hindrance around the nitrogen atom, limiting nucleophilic attack at the 1,3-dione positions. Electronic effects from the fused cyclohexane ring stabilize the dione moiety, making it less reactive toward electrophiles. Reactivity can be modulated by introducing electron-withdrawing substituents (e.g., halogens) at the 4-position, which enhance electrophilicity at the dione carbonyl groups. Computational studies (e.g., DFT calculations) are recommended to predict substituent effects on charge distribution .

Q. What analytical techniques are most effective for confirming the structure and purity of 2-Azaspiro[4.6]undecane-1,3-dione?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., 400 MHz in CDCl3_3) resolve spirocyclic proton environments (e.g., δ 1.47–1.86 ppm for cyclohexane protons, δ 2.50 ppm for bridgehead protons) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 226.1443 for C12_{12}H20_{20}NO3_3) .
  • X-ray Crystallography : Resolves diastereomeric configurations (e.g., C7 asymmetry in related azaspiro compounds) .

Advanced Research Questions

Q. How can stereochemical complexities in azaspiro compounds be resolved experimentally, particularly for diastereomers?

  • Methodological Answer : Diastereomers arising from asymmetric centers (e.g., at C7 in 2-azaspiro[5.5]undecane-7-ol) require chiral separation techniques:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via IR spectra coupled with computational modeling .
  • Crystallographic Analysis : Single-crystal X-ray diffraction unambiguously assigns absolute configurations .

Q. What computational strategies predict the interaction of 2-Azaspiro[4.6]undecane-1,3-dione with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB IDs) to screen binding poses. Focus on hydrophobic pockets accommodating the spirocyclic core.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Monitor RMSD and hydrogen-bonding networks.
  • QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., 2-Azaspiro[4.5]decane-1,3-dione derivatives) .

Q. How should researchers address contradictions in reported biological activities of azaspiro compounds across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile IC50_{50}/EC50_{50} values from peer-reviewed studies (excluding commercial sources) and normalize data using standardized assays (e.g., kinase inhibition assays).
  • Structural Comparisons : Use tables to highlight differences in substituents and stereochemistry (see example below).
  • Dose-Response Validation : Re-evaluate disputed activities in-house under controlled conditions (e.g., fixed cell lines, uniform ATP concentrations).

Notes for Experimental Design

  • Stereochemical Controls : Always include racemic and enantiopure standards in bioassays to isolate stereospecific effects .
  • Synthetic Scalability : Pilot small-scale Cu(II)-catalyzed reactions (<1 mmol) before scaling to avoid exothermic side reactions .
  • Data Reproducibility : Cross-validate computational predictions with at least two independent experimental assays (e.g., SPR and ITC for binding studies) .

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